![molecular formula C21H22N2O5 B2636793 3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-23-5](/img/structure/B2636793.png)
3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a sophisticated compound that brings together aromatic amide and tetrahydropyrroloquinoline frameworks. This combination offers unique chemical properties and makes it useful for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step process involving the formation of intermediates and their subsequent reactions. Generally, these reactions occur under controlled temperatures, solvents, and catalysts to ensure high yield and purity. Industrial Production Methods : Industrial preparation might involve a scaled-up version of laboratory procedures, with optimizations for cost-effectiveness and efficiency. Continuous flow techniques or batch reactors are often employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, often facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction might be performed using hydrogenation or metal hydrides.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, typically using reagents such as alkyl halides or nitrosyl compounds.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, oxygen, or chromium trioxide.
Reduction: : Hydrogen gas, lithium aluminum hydride, sodium borohydride.
Substitution: : Various alkyl or acyl halides, nitrosyl compounds, or halogen carriers.
Major Products: : The reactions usually yield derivatives with modified functional groups, enhancing or altering the compound's properties. For instance, oxidation could convert it into quinone derivatives.
Scientific Research Applications
Chemistry: : It's used as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and materials science. Biology : The compound serves as a ligand in biochemical assays, helping to study enzyme interactions and protein functions. Medicine Industry : Utilized in creating materials with specialized properties, like conductive polymers or advanced composites.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, often binding to enzymes or receptors. These interactions can modulate the activity of biochemical pathways, influencing cellular functions and biological processes. The tetrahydropyrroloquinoline structure is particularly known for its role in molecular recognition and signal transduction.
Comparison with Similar Compounds
Unique Aspects
Its unique tetrahydropyrroloquinoline structure distinguishes it from simpler aromatic amides.
Offers a distinct balance of electronic and steric properties, making it highly versatile in chemical reactions.
Similar Compounds
3,4,5-trimethoxybenzoic acid
2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives
Benzamides with varied substituents
There you go—a detailed breakdown of our compound . What about it intrigued you?
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-9-14(10-17(27-2)20(16)28-3)21(25)22-15-7-12-5-4-6-23-18(24)11-13(8-15)19(12)23/h7-10H,4-6,11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKRXVHNENCNPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
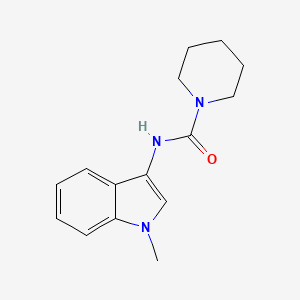
![2-Chloro-N-(cyclobutylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2636712.png)
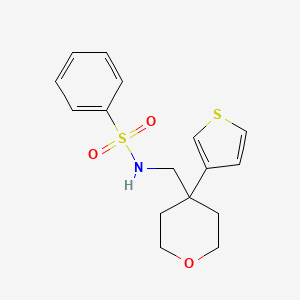
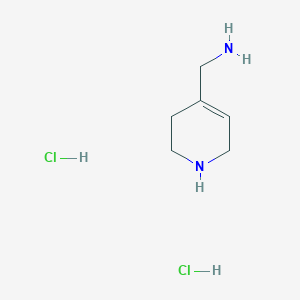
![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)

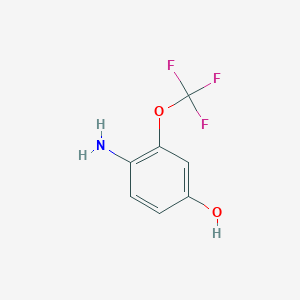
![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2636723.png)
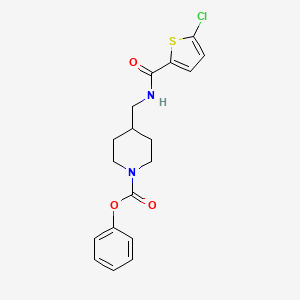
![N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/new.no-structure.jpg)
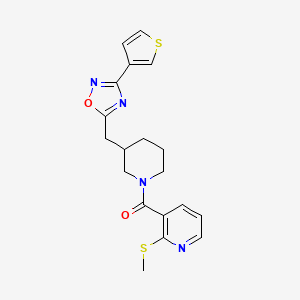
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2636732.png)
methanone](/img/structure/B2636733.png)
